3-Methoxy-4-nitrobenzaldehyde

説明

Nomenclature and Structural Representations of 3-Methoxy-4-nitrobenzaldehyde

The precise naming and structural depiction of a chemical compound are foundational to its study and application.

IUPAC and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the compound , the IUPAC name is This compound . nih.gov It is also known by other synonyms, which are listed in the table below. nih.govlookchem.com

| Data Point | Value |

| IUPAC Name | This compound nih.gov |

| Synonyms | Benzaldehyde, 3-methoxy-4-nitro- echemi.com |

| 3-methoxy-4-nitro-benzaldehyde lookchem.com |

Molecular Formula and Molecular Weight

The molecular formula for this compound is C8H7NO4 . nih.govamericanelements.combiosynth.comechemi.comsigmaaldrich.com This formula indicates that each molecule is composed of eight carbon atoms, seven hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular weight of the compound is approximately 181.15 g/mol . nih.govamericanelements.comsigmaaldrich.com

Two-Dimensional and Three-Dimensional Representations

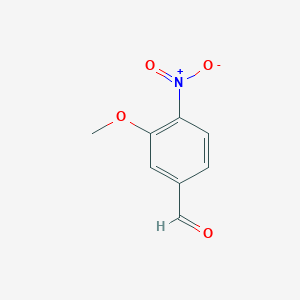

The two-dimensional (2D) structure of this compound illustrates the connectivity of its atoms, showing a benzene ring substituted with a methoxy group (-OCH3) at the third position, a nitro group (-NO2) at the fourth position, and a formyl group (-CHO) at the first position. Three-dimensional (3D) models provide a more accurate representation of the molecule's spatial arrangement. nih.gov

Isomeric Considerations and Positional Isomers

Isomers are compounds that have the same molecular formula but different structural arrangements. This compound has several positional isomers, where the substituent groups are attached to the benzene ring at different positions. Understanding these isomers is crucial as they can exhibit different physical and chemical properties.

Some of the notable positional isomers include:

4-Methoxy-3-nitrobenzaldehyde : In this isomer, the methoxy group is at position 4 and the nitro group is at position 3. synquestlabs.comcymitquimica.comsigmaaldrich.com It is also referred to as 3-nitro-p-anisaldehyde. cymitquimica.com This compound is used in the synthesis of pharmaceuticals and dyes. cymitquimica.com

2-Methoxy-4-nitrobenzaldehyde : Here, the methoxy group is at position 2 and the nitro group is at position 4. chemimpex.comchemscene.comnih.gov It serves as an intermediate in the creation of various organic molecules, including those with potential anti-inflammatory and analgesic properties. chemimpex.comguidechem.com

3-Methoxy-2-nitrobenzaldehyde : This isomer has the methoxy group at position 3 and the nitro group at position 2. biosynth.comchemicalbook.comsigmaaldrich.com It is utilized in the synthesis of compounds like 8-hydroxyquinazoline. chemicalbook.comsigmaaldrich.com

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C8H7NO4 nih.govamericanelements.com | 181.15 nih.govamericanelements.com | Methoxy at C3, Nitro at C4 |

| 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 synquestlabs.com | 181.15 sigmaaldrich.com | Methoxy at C4, Nitro at C3 synquestlabs.comcymitquimica.comsigmaaldrich.com |

| 2-Methoxy-4-nitrobenzaldehyde | C8H7NO4 chemscene.comnih.gov | 181.15 chemscene.comnih.gov | Methoxy at C2, Nitro at C4 chemimpex.comchemscene.comnih.gov |

| 3-Methoxy-2-nitrobenzaldehyde | C8H7NO4 biosynth.comscbt.com | 181.15 biosynth.comscbt.com | Methoxy at C3, Nitro at C2 biosynth.comchemicalbook.comsigmaaldrich.com |

Historical Context and Early Research Milestones Pertaining to this compound and Related Nitrobenzaldehydes

The study of nitrobenzaldehydes is part of the broader history of organic chemistry. Early research into these compounds was driven by the desire to understand the effects of substituent groups on the reactivity of the benzene ring. For instance, the synthesis of related compounds like 3,4-dihydroxy-5-nitrobenzaldehyde has been a subject of study, highlighting the chemical transformations possible with substituted nitrobenzaldehydes. google.com

Research from the early 1990s investigated the reactivity of various nitrobenzaldehydes, including this compound, in nucleophilic aromatic substitution reactions. umich.edu These studies aimed to correlate the chemical structure of these compounds with their reaction yields. umich.edu Furthermore, related compounds like 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) have been recognized for their utility as starting materials for synthesizing pharmaceutically important molecules. wikipedia.org

Significance of this compound in Organic Synthesis and Chemical Sciences

This compound is a valuable building block in organic synthesis. Its functional groups—aldehyde, methoxy, and nitro—provide multiple sites for chemical modification. One common application is its use as a precursor for the synthesis of other organic compounds. For example, it can be prepared by the oxidation of (3-methoxy-4-nitrophenyl)methanol. echemi.comlookchem.com

Distinction from Analogous Compounds (e.g., 5-Nitrovanillin, which is 4-hydroxy-3-methoxy-5-nitrobenzaldehyde)

It is crucial to distinguish this compound from its isomers and other structurally similar compounds, as the position of the functional groups significantly impacts the molecule's properties and reactivity. A prominent example is its isomer, 5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde). wikipedia.orgsmolecule.comnih.gov

The key structural difference lies in the substitution pattern on the benzene ring. In this compound, the methoxy group is at position 3 and the nitro group is at position 4. In contrast, 5-Nitrovanillin has a hydroxyl group at position 4, a methoxy group at position 3, and a nitro group at position 5. nih.govwikipedia.orgnih.gov This seemingly minor difference leads to substantial changes in their chemical behavior.

The presence of a phenolic hydroxyl group in 5-Nitrovanillin makes it acidic and allows it to participate in reactions specific to phenols, such as O-alkylation and reactions where the hydroxyl group directs the substitution on the aromatic ring. wikipedia.org 5-Nitrovanillin is often synthesized by the nitration of vanillin. researchgate.net It serves as a precursor for the synthesis of catechol-O-methyltransferase (COMT) inhibitors, which are relevant in the treatment of Parkinson's disease. wikipedia.org

Conversely, this compound lacks this acidic phenolic proton, altering its solubility and reactivity. Its synthesis and subsequent reactions are dictated by the interplay between the methoxy, nitro, and aldehyde groups in their specific positions. For example, methods for preparing 3,4-dihydroxy-5-nitrobenzaldehyde often start from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin) through demethylation, a reaction not applicable to this compound under the same conditions. google.com

Other related isomers include 4-methoxy-3-nitrobenzaldehyde and 2-methoxy-4-nitrobenzaldehyde, each with its own unique reactivity profile determined by the electronic effects of the substituent positions.

特性

IUPAC Name |

3-methoxy-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTIWOZYHHSBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467486 | |

| Record name | 3-METHOXY-4-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80410-57-7 | |

| Record name | 3-METHOXY-4-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3-methoxy-4-nitrobenzaldehyde

Conventional Synthetic Approaches to 3-Methoxy-4-nitrobenzaldehyde

The synthesis of this compound is predominantly achieved through two well-documented chemical transformations. These methods, while conventional, offer reliable pathways to the target compound, each with its own set of procedural nuances and optimization parameters.

Synthesis via Oxidation of 3-Methoxy-4-nitrobenzyl Alcohol

One of the most direct routes to this compound involves the oxidation of its corresponding alcohol precursor, 3-Methoxy-4-nitrobenzyl alcohol. sigmaaldrich.comlookchem.comumich.edu This method is favored for its straightforward nature and high potential for conversion.

The successful oxidation of 3-Methoxy-4-nitrobenzyl alcohol to this compound is typically accomplished using pyridinium dichromate (PDC) as the oxidizing agent. chemicalbook.com The reaction is generally carried out in a dry solvent, with dichloromethane (DCM) being a common choice. chemicalbook.com

A typical procedure involves stirring a dispersion of 3-Methoxy-4-nitrobenzyl alcohol with pyridinium dichromate in dry dichloromethane at room temperature. chemicalbook.com The reaction is often allowed to proceed for an extended period, for instance, 17 hours, to ensure complete conversion. chemicalbook.com

Table 1: Reagents and Conditions for Oxidation

| Reagent/Condition | Specification |

|---|---|

| Starting Material | 3-Methoxy-4-nitrobenzyl alcohol |

| Oxidizing Agent | Pyridinium dichromate (PDC) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

This oxidation reaction is known for its high efficiency, with reports of quantitative yields (100%). chemicalbook.com To achieve such high yields and ensure the purity of the final product, several factors are crucial. The use of dry solvent is important to prevent side reactions. After the reaction is complete, a work-up procedure is employed. This often involves adding a mixture of celite and silica to the reaction dispersion, followed by filtration and washing with the solvent (DCM). chemicalbook.com The solvent is then removed under vacuum to yield the crude product. chemicalbook.com

For purification, methods such as recrystallization or column chromatography can be employed to remove any unreacted starting material or byproducts. The purity of the resulting this compound can be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com

Synthesis via Nitration of 3-Methoxybenzaldehyde

An alternative and widely used method for preparing this compound is through the electrophilic aromatic substitution of 3-Methoxybenzaldehyde. sciencemadness.org This nitration reaction introduces a nitro group onto the aromatic ring.

The nitration of 3-Methoxybenzaldehyde is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). sciencemadness.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Table 2: Reagents for Nitration

| Reagent | Function |

|---|---|

| 3-Methoxybenzaldehyde | Substrate |

| Concentrated Nitric Acid (HNO₃) | Nitrating Agent |

Temperature control is a critical parameter in the nitration of 3-Methoxybenzaldehyde to ensure both safety and selectivity. The reaction is exothermic and needs to be carefully managed to prevent overheating, which could lead to the formation of unwanted byproducts or runaway reactions. numberanalytics.com

The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the aldehyde group (-CHO) is a meta-directing deactivator. In the case of 3-methoxybenzaldehyde, the directing effects of these two groups are synergistic, favoring substitution at the positions ortho and para to the methoxy group and meta to the aldehyde group. This leads to the preferential formation of 4-nitro and 6-nitro isomers. To achieve high regioselectivity for the desired 4-nitro isomer (this compound), careful control of the reaction temperature is essential. mdpi.comnuph.edu.ua Lower temperatures generally favor the kinetic product and can help to minimize the formation of the 6-nitro isomer and other potential side products. mdpi.com

Alkylation of 3-Hydroxy-4-nitrobenzaldehyde with Iodomethane

A primary and well-documented method for the synthesis of this compound is the alkylation of its precursor, 3-Hydroxy-4-nitrobenzaldehyde. This reaction, a classic example of Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an alkylating agent, typically iodomethane.

A specific laboratory-scale procedure involves dissolving 3-hydroxy-4-nitrobenzaldehyde in an aprotic polar solvent such as dimethylformamide (DMF). echemi.com A base, commonly potassium carbonate (K2CO3), is added to the solution to deprotonate the hydroxyl group, forming a phenoxide ion. echemi.com Iodomethane is then introduced as the methylating agent. echemi.com The reaction mixture is stirred at room temperature for several hours to ensure completion. echemi.com One reported synthesis using this method achieved a high yield of 98%. echemi.com

Table 1: Reagents and Yield for Alkylation of 3-Hydroxy-4-nitrobenzaldehyde

| Reagent | Molar Amount/Volume | Role |

| 3-Hydroxy-4-nitrobenzaldehyde | 2.000 g (11.98 mmol) | Starting Material |

| Dimethylformamide (DMF) | 24 ml | Solvent |

| Potassium Carbonate (K2CO3) | 1.687 g (12.22 mmol) | Base |

| Iodomethane | 1.52 ml (24.44 mmol) | Alkylating Agent |

| Product Yield | 2.137 g (98%) | |

| Data sourced from ECHEMI. echemi.com |

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, the principles of green chemistry are being applied to traditional organic reactions. core.ac.uk These principles encourage the use of less hazardous materials, renewable feedstocks, and processes that minimize waste and energy consumption. core.ac.uk While specific green-certified protocols for this compound are not extensively documented, potential improvements to existing syntheses can be considered.

Key areas for green innovation in this synthesis include:

Alternative Solvents: The use of DMF in the alkylation method is a point of concern due to its toxicity. Exploring greener solvents, such as dimethyl carbonate or ionic liquids, could reduce the environmental impact.

Catalysis: Phase-transfer catalysis could offer an alternative to aprotic polar solvents, potentially allowing the reaction to proceed in a more environmentally benign solvent system or even under solvent-free conditions. core.ac.uk

Alternative Alkylating Agents: While effective, iodomethane is toxic. Dimethyl sulfate is another option, though also hazardous. google.com Greener alternatives like dimethyl carbonate could potentially be used under different reaction conditions.

Electrochemical Methods: Electrochemical synthesis is emerging as a green alternative in chemistry, often proceeding under moderate conditions with high selectivity and reducing the need for chemical reagents. bohrium.com

Alternative Synthetic Routes: Another route to this compound is the oxidation of (3-methoxy-4-nitrophenyl)methanol. echemi.comchemicalbook.com However, common procedures use reagents like pyridinium dichromate (PDC), a chromium-based oxidant with significant environmental and health concerns. echemi.comchemicalbook.com A greener approach would involve replacing such stoichiometric oxidants with catalytic systems, perhaps using molecular oxygen or hydrogen peroxide as the ultimate oxidant. core.ac.uk

Purification and Characterization Techniques in Synthetic Schemes

Following synthesis, the crude this compound must be purified and its identity confirmed. Standard purification techniques for this compound involve a series of extractions and washes. The reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. echemi.com The combined organic layers are then washed sequentially with a saturated sodium bicarbonate (NaHCO3) solution, water, and a saturated sodium chloride (brine) solution. echemi.com These washes serve to remove unreacted base, water-soluble impurities, and residual starting material. The purified organic solution is then dried using an anhydrous salt such as magnesium sulfate (MgSO4), filtered, and the solvent is removed by evaporation to yield the final product. echemi.com In some cases, filtration through a pad of Celite and silica is also employed. chemicalbook.com The product is typically a solid at room temperature. sigmaaldrich.com

Characterization relies on standard spectroscopic and physical methods to confirm the structure and purity of the compound.

Table 2: Characterization Data for this compound

| Technique | Observation | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.05 (s, 1H), 7.92 (d, J = 8.1 Hz, 1H), 7.60 (d, J = 1.3 Hz, 1H), 7.54 (dd, J = 8.1, 1.5 Hz, 1H), 4.03 (s, 3H) | chemicalbook.com |

| ¹³C NMR | Chemical shift values are sensitive to the electron density of the aryl ring carbon. umich.edu | umich.edu |

| Melting Point | 104 °C | echemi.com |

| Purity | Typically ≥95% | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Comparative Analysis of Synthetic Pathways: Efficiency, Scalability, and Environmental Impact

Two primary synthetic pathways for this compound have been identified: the alkylation of 3-Hydroxy-4-nitrobenzaldehyde and the oxidation of (3-methoxy-4-nitrophenyl)methanol. A comparative analysis highlights the advantages and disadvantages of each approach.

Table 3: Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Alkylation of 3-Hydroxy-4-nitrobenzaldehyde | Route 2: Oxidation of (3-methoxy-4-nitrophenyl)methanol |

| Efficiency (Yield) | Very high, reported up to 98%. echemi.com | High, reported as quantitative or 74%. echemi.comchemicalbook.com |

| Scalability | Feasible, but challenges include the handling of toxic and volatile iodomethane and the use of large volumes of DMF. echemi.com | Challenging on a large scale due to the use of hazardous and expensive chromium reagents (PDC) and chlorinated solvents (DCM), which also pose waste disposal issues. echemi.comchemicalbook.com |

| Environmental Impact | Moderate to high. DMF is a reprotoxic solvent targeted for restriction. Iodomethane is toxic. The process generates salt waste from the base (K2CO3). echemi.com | High. PDC is a heavy metal oxidant that is highly toxic and environmentally damaging. Dichloromethane (DCM) is a hazardous solvent. echemi.comchemicalbook.com |

Chemical Reactivity and Reaction Pathways of 3-methoxy-4-nitrobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) in 3-methoxy-4-nitrobenzaldehyde is electrophilic in nature, making it susceptible to attack by nucleophiles. This reactivity is central to its role as a versatile building block in organic synthesis.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. It involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. However, subsequent reactions such as elimination can lead to other products like imines or alkenes.

The reaction of this compound with primary amines is a classic example of nucleophilic addition-elimination, resulting in the formation of imines, commonly known as Schiff bases. jocpr.comijmcmed.orgnih.gov These compounds, characterized by the C=N double bond (azomethine group), are pivotal in both synthetic chemistry and biological systems. jocpr.comijmcmed.orgnih.gov

The synthesis of Schiff bases from this compound and primary amines is typically achieved through a condensation reaction. jocpr.comijmcmed.org This process involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. nih.gov This intermediate then undergoes dehydration, often catalyzed by a small amount of acid, to yield the stable imine or Schiff base. nih.govnih.gov

For instance, this compound (a derivative of vanillin) readily reacts with various haloanilines in absolute alcohol, with a catalytic amount of acetic acid, upon refluxing for 30-50 minutes to form the corresponding Schiff bases. jocpr.comjocpr.com The general scheme for this reaction is the condensation of a primary amine with a carbonyl compound. researchgate.net Similarly, Schiff bases can be synthesized by reacting this compound with amines like aniline and 4-methoxyaniline in methanol with a catalytic amount of acetic acid at room temperature. nih.gov

The following table summarizes the synthesis of various Schiff bases derived from a related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, and different primary amines, highlighting the versatility of this reaction.

| Starting Amine | Product IUPAC Name | Yield (%) | Melting Point (°C) |

| 4-iodoaniline | 4-((E)-(4-iodophenyl)imino)methyl)-2-methoxy-6-nitrophenol | 82 | 135 |

| 4-bromoaniline | 4-((E)-(4-bromophenyl)imino)methyl)-2-methoxy-6-nitrophenol | 85 | 142 |

| 4-chloroaniline | 4-((E)-(4-chlorophenyl)imino)methyl)-2-methoxy-6-nitrophenol | 88 | 158 |

| 3-chloroaniline | 4-((E)-(3-chlorophenyl)imino)methyl)-2-methoxy-6-nitrophenol | 84 | 165 |

This data is for a structurally similar compound and is presented for illustrative purposes. researchgate.net

Schiff bases derived from this compound are excellent ligands in coordination chemistry. ijmcmed.orgnih.gov The presence of the imine nitrogen and other potential donor atoms (like the methoxy oxygen or the nitro group oxygens) allows these molecules to form stable complexes with a variety of metal ions. nih.gov The resulting metal complexes have been a subject of significant research interest due to their diverse structural and electronic properties.

Schiff base ligands are known to form stable coordination compounds with transition metals. ijmcmed.org These complexes have applications in various fields, including catalysis. For example, metal complexes of Schiff bases have been used to catalyze oxidation reactions. scispace.com The chelation of the metal to the Schiff base ligand can enhance its chemical properties and lead to novel reactivity. scispace.com Research has shown that metal complexes derived from Schiff bases can exhibit greater biological activity compared to the free ligands, a phenomenon attributed to the process of chelation. scispace.com

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org this compound, being an aromatic aldehyde without α-hydrogens, is an ideal substrate for this reaction. This condensation is a cornerstone for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. researchgate.netchemrevlett.com

In a typical Claisen-Schmidt condensation, this compound would react with an acetophenone derivative in the presence of a base, such as sodium hydroxide, in a solvent like ethanol. researchgate.net The reaction proceeds through an aldol addition followed by a dehydration step to yield the chalcone. jocpr.com The presence of the nitro group on the benzaldehyde ring can influence the reactivity; it generally reduces the electron density on the carbonyl carbon, which can decrease its reactivity towards nucleophilic attack. jocpr.com This can sometimes lead to the formation of the intermediate aldol product without subsequent dehydration, especially under certain reaction conditions. jocpr.comjocpr.com

The general procedure involves dissolving the substituted acetophenone and benzaldehyde in ethanol, followed by the dropwise addition of an aqueous sodium hydroxide solution while maintaining the temperature between 20-25°C. researchgate.net Microwave-assisted synthesis has also been employed to accelerate these reactions. chemrevlett.com

The table below provides examples of chalcone synthesis using different substituted benzaldehydes and acetophenones, illustrating the general conditions and outcomes of the Claisen-Schmidt condensation.

| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Yield (%) |

| Acetophenone | 4-Dimethylaminobenzaldehyde | 10% NaOH / Ethanol | 80.4 |

| 4-Methoxyacetophenone | Benzaldehyde | NaOH / Ethanol:Water | 84 |

| 4-Methoxyacetophenone | 4-Nitrobenzaldehyde | NaOH / Ethanol:Water | 82 (Aldol product) |

This data showcases the variability in yield and product based on the specific reactants and conditions used in Claisen-Schmidt condensations. researchgate.netjocpr.com

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine. rsc.orgmdpi.com This reaction is highly atom-economical and produces densely functionalized molecules, specifically α-methylene-β-hydroxy carbonyl compounds. rsc.orgmdpi.com

This compound can participate in the Baylis-Hillman reaction. The electron-withdrawing nitro group generally enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to attack by the zwitterionic intermediate formed between the catalyst and the activated alkene. rsc.org However, the position of the substituents on the aromatic ring can significantly influence the reaction's outcome.

In a study involving the closely related 3-methoxy-2-nitrobenzaldehyde and methyl vinyl ketone (MVK) catalyzed by DABCO, a complex mixture of products was observed. ajol.inforesearchgate.net This included the expected "normal" Baylis-Hillman adduct, but also diastereomeric bis-(MVK) adducts as major products. ajol.inforesearchgate.net The formation of these bis-adducts suggests competing reaction pathways. ajol.inforesearchgate.net Kinetic studies have been employed to understand the complex interplay of these pathways and the distribution of products over time. ajol.info The reaction of various 2-nitrobenzaldehyde derivatives with MVK in the presence of DABCO has been shown to yield Baylis-Hillman adducts in moderate to good yields. core.ac.uk

The reaction conditions, such as the choice of catalyst and solvent, play a crucial role. For example, the reaction of p-nitrobenzaldehyde with methyl vinyl ketone using an amino acid ionic liquid as a catalyst has been reported to give the Baylis-Hillman adduct in good yield at room temperature. rsc.org

Formation of Imines/Schiff Bases

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo reduction.

The nitro group of this compound can be reduced to an amino group (-NH₂) to form 3-methoxy-4-aminobenzaldehyde. This transformation is crucial for the synthesis of various dyes, pharmaceuticals, and other fine chemicals.

The selective reduction of the nitro group in the presence of a reactive aldehyde group requires careful selection of the reducing agent and reaction conditions. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas. rsc.org Other reducing systems include tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid. A modified Rosenmund reduction has been successfully used to prepare this compound from its corresponding acid chloride, demonstrating that the nitro group can be retained under certain reductive conditions. orgsyn.org

| Reducing System | Conditions | Product | Notes |

| H₂/Pd-C | Ethanol, Room Temperature | 3-Methoxy-4-aminobenzaldehyde | A common and clean method for nitro group reduction. |

| SnCl₂/HCl | Concentrated HCl | 3-Methoxy-4-aminobenzaldehyde | A classic method for nitro group reduction. |

| Fe/CH₃COOH | Acetic Acid, Heat | 3-Methoxy-4-aminobenzaldehyde | An economical and effective reducing system. |

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group on the aromatic ring. While there is no readily displaceable leaving group like a halogen in this compound itself, the principle of SNAr is central to understanding its reactivity and that of its derivatives. masterorganicchemistry.com For example, if a halogen were present at a position activated by the nitro group, it could be readily displaced by nucleophiles.

The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.com The stability of this complex is crucial for the reaction to occur.

The rate and regioselectivity of SNAr reactions are highly dependent on the nature and position of the substituents on the aromatic ring.

Electron-Withdrawing Groups: The nitro group is a powerful activating group for SNAr reactions because it can stabilize the negative charge of the Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack. numberanalytics.com

Electron-Donating Groups: The methoxy group (-OCH₃) is an electron-donating group. When positioned ortho or para to the reaction site, it deactivates the ring towards nucleophilic attack. However, in this compound, the methoxy group is meta to the positions activated by the nitro group (ortho and para to the nitro group), and its deactivating effect is less pronounced. researchgate.net

Steric Effects: Bulky substituents near the reaction site can hinder the approach of the nucleophile, slowing down the reaction rate. lookchemmall.com

A study on the reactivity of various substituted nitrobenzaldehydes towards nucleophilic substitution with [¹⁸F]fluoride found that this compound has a slightly larger rate constant (0.005 min⁻¹) than the corresponding methyl-substituted compound, 3-methyl-4-nitrobenzaldehyde (0.004 min⁻¹). umich.edu This indicates that the electronic effects of the substituents play a significant role in determining the reactivity of the aromatic ring towards nucleophilic attack. umich.edu

Nucleophilic Aromatic Substitution (SNAr)

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is generally stable, but it can undergo cleavage under certain conditions to form a hydroxyl group (-OH). This reaction, known as demethylation or ether cleavage, is an important transformation.

Demethylation of aromatic methyl ethers often requires harsh reagents such as strong protic acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). For example, the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, a related compound, is a key step in the synthesis of certain pharmaceutically important molecules. googleapis.comgoogle.com The ether cleavage of 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) can be achieved using hydrobromic acid or a combination of lithium hydroxide and thiophenol. wikipedia.org It has also been noted that some dihydroxynitrobenzaldehydes are potent inhibitors of catechol-O-methyltransferase (COMT), and their synthesis often involves the demethylation of hydroxymethoxynitrobenzaldehydes. researchgate.net

| Reagent | Conditions | Product |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | 4-Hydroxy-3-nitrobenzaldehyde |

| Boron Tribromide (BBr₃) | Dichloromethane, Low Temperature | 4-Hydroxy-3-nitrobenzaldehyde |

| Lithium Hydroxide/Thiophenol | N-Methyl-2-pyrrolidone (NMP) | 4-Hydroxy-3-nitrobenzaldehyde |

Demethylation Reactions to Hydroxyl Groups

The cleavage of the methyl ether in this compound to yield a hydroxyl group is a significant transformation, often employed in the synthesis of more complex molecules. While specific studies on the demethylation of this compound are not extensively detailed in the provided literature, the reactivity can be inferred from analogous compounds, such as its isomers 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin) and 2-Methoxy-4-nitrobenzaldehyde.

Several methods are known for the demethylation of aromatic methoxy ethers, particularly those activated by electron-withdrawing groups like the nitro group. google.comgoogleapis.com Strong acids are commonly used reagents. For instance, hydrobromic acid has been used for the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, though this method can lead to the formation of ring-brominated impurities. google.comgoogleapis.com An older method using hydrochloric acid was found to cause decomposition of the starting material and product, resulting in low yields and impurities. google.comgoogleapis.com

Alternative methods have been developed to overcome the harshness of strong acids. One such approach involves the use of lithium hydroxide in combination with a nucleophilic sulfur reagent like thiophenol or 2-mercaptobenzothiazole in a polar aprotic solvent. google.comwikipedia.org This procedure allows the reaction to proceed to completion without the decomposition issues associated with strong acids. google.com Another reported reagent for demethylating the related compound 2-methoxy-4-nitrobenzaldehyde is boron tribromide, which cleaves the methoxy group to yield the corresponding phenol derivative. guidechem.com

The table below summarizes reagents used for the demethylation of structurally related nitrobenzaldehydes.

| Precursor Compound | Reagent(s) | Key Observations | Reference(s) |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Hydrobromic Acid | Improved over HCl but can cause ring bromination. | google.com, googleapis.com |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Hydrochloric Acid | Causes decomposition, low yield, impure product. | google.com, googleapis.com |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Lithium hydroxide and thiophenol | Allows reaction to go to completion, avoids decomposition. | google.com, wikipedia.org |

| 2-Methoxy-4-nitrobenzaldehyde | Boron tribromide | Forms the corresponding phenol derivative. | guidechem.com, |

| 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | Zinc chloride, water, hydrogen chloride | A surprising observation as ethoxy groups are typically less reactive than methoxy groups in acid-catalyzed dealkylation. | googleapis.com, google.com |

Reactions Involving the Aromatic Ring

The electronic characteristics of the substituents on this compound heavily influence the reactions of the benzene ring itself. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.

Further Substitution Reactions

The electron-deficient aromatic ring of this compound is activated for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the ring and displaces a leaving group. The nitro group is essential for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.

One studied example is the nucleophilic substitution with the [¹⁸F]fluoride ion. umich.edu Research into the synthesis of aryl [¹⁸F]fluorides for applications like Positron Emission Tomography (PET) has provided quantitative data on the reactivity of various substituted nitrobenzaldehydes. In a comparative study, this compound was reacted with [¹⁸F]fluoride ion in DMSO at 114°C. The rate constant for this reaction was determined to be 0.005 min⁻¹. umich.edu This reactivity is slightly greater than that of 3-methyl-4-nitrobenzaldehyde (0.004 min⁻¹), indicating that the methoxy group has a modest activating effect on this SNAr reaction compared to a methyl group at the same position. umich.edu

The table below compares the reaction rate constants for the [¹⁸F]fluorination of various substituted benzaldehydes, highlighting the electronic influence of different substituents on the ring's reactivity towards nucleophiles.

| Substrate | Rate Constant (min⁻¹) | Reference |

| 4-trimethylammoniumbenzaldehyde | 0.04 | umich.edu |

| 4-trimethylammoniumbenzonitrile | 0.05 | umich.edu |

| 2-Nitrobenzaldehyde | 0.01 | umich.edu |

| 4-Nitrobenzonitrile | 0.01 | umich.edu |

| This compound | 0.005 | umich.edu |

| 3-Methyl-4-nitrobenzaldehyde | 0.004 | umich.edu |

Derivatives and Analogues of 3-methoxy-4-nitrobenzaldehyde: Synthesis and Academic Exploration

Synthesis of Substituted Benzyl Alcohol Precursors

The selective reduction of the aldehyde group in 3-methoxy-4-nitrobenzaldehyde to a primary alcohol is a key transformation, yielding (3-methoxy-4-nitrophenyl)methanol. This benzyl alcohol derivative serves as a crucial precursor in the synthesis of more complex molecules. lookchem.com

One common method for this reduction involves the use of sodium borohydride (NaBH₄) in a suitable solvent like methanol or a mixture of ethanol and water. This reagent selectively reduces the aldehyde to an alcohol without affecting the nitro group. The reaction is typically carried out at room temperature or with gentle cooling.

(3-Methoxy-4-nitrophenyl)methanol is an important intermediate for several reasons. It can be used in the synthesis of trifluoromethyl-substituted hydantoins and as a precursor for creating photoaffinity labeling reagents for tubulin. lookchem.comsmolecule.comchemicalbook.com The hydroxyl group of the resulting benzyl alcohol can be further functionalized, for example, through etherification or esterification, to introduce other molecular fragments. Additionally, the benzyl alcohol can be oxidized back to the aldehyde using reagents like pyridinium dichromate (PDC) in dichloromethane (DCM), demonstrating the reversible nature of this transformation. chemicalbook.com

A summary of a typical reduction reaction is provided in the table below.

| Starting Material | Reagent | Product | Yield |

| This compound | NaBH₄ in Methanol/Water | (3-Methoxy-4-nitrophenyl)methanol | High |

Synthesis of Substituted Phenethylamines

This compound is a valuable precursor for the synthesis of substituted phenethylamines, a class of compounds with significant interest in medicinal chemistry. The synthesis typically begins with a Henry reaction (nitroaldol condensation) between this compound and a nitroalkane, such as nitromethane, in the presence of a base. This reaction forms a β-nitrostyrene derivative.

The subsequent and crucial step is the reduction of both the nitro group and the carbon-carbon double bond of the β-nitrostyrene. This reduction is often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF). prepchem.com The reaction converts the nitrostyrene into the corresponding phenethylamine.

For example, the condensation of this compound with nitromethane yields 3-methoxy-4-nitro-β-nitrostyrene. Subsequent reduction of this intermediate with LiAlH₄ produces 2-(3-methoxy-4-aminophenyl)ethylamine. The specific substitution pattern of the resulting phenethylamine can be further modified by choosing different nitroalkanes in the initial Henry reaction.

The general synthetic route is outlined below:

| Step | Reactants | Key Reaction | Intermediate/Product |

| 1 | This compound, Nitromethane | Henry Reaction | 3-methoxy-4-nitro-β-nitrostyrene |

| 2 | 3-methoxy-4-nitro-β-nitrostyrene, LiAlH₄ | Reduction | 2-(3-methoxy-4-aminophenyl)ethylamine |

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds belonging to the flavonoid family and are known for their wide range of biological activities. nih.gov this compound is frequently used as the aldehydic component in the Claisen-Schmidt condensation reaction to produce various chalcone derivatives. jocpr.comchemrevlett.com

The synthesis involves the base-catalyzed condensation of this compound with a substituted acetophenone. Common bases used for this reaction include aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol. chemrevlett.com The reaction proceeds through an aldol addition followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones.

The properties of the resulting chalcone can be tuned by varying the substituents on the acetophenone ring. The presence of the methoxy and nitro groups on the benzaldehyde-derived ring of the chalcone provides sites for further chemical modification. Microwave-assisted synthesis has also been explored as a more efficient method for preparing these derivatives. jocpr.comresearchgate.net

A general scheme for the synthesis of chalcones from this compound is presented below:

| Aldehyde | Ketone | Catalyst | Reaction Type | Product |

| This compound | Substituted Acetophenone | NaOH or KOH | Claisen-Schmidt Condensation | (E)-1-(Substituted-phenyl)-3-(3-methoxy-4-nitrophenyl)prop-2-en-1-one |

Synthesis of Hydrazine Derivatives (e.g., (3-Methoxy-4-nitrophenyl)hydrazine)

Hydrazine derivatives are important synthons in organic chemistry, particularly for the preparation of heterocyclic compounds and hydrazones. (3-Methoxy-4-nitrophenyl)hydrazine is a key derivative that can be synthesized from 3-methoxy-4-nitroaniline, which itself is obtainable from this compound via oxidation to the corresponding benzoic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement.

The synthesis of (3-methoxy-4-nitrophenyl)hydrazine from the corresponding aniline involves a two-step diazotization-reduction sequence. First, the aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

Alternatively, this compound can be directly condensed with hydrazine or its derivatives to form hydrazones. For instance, reaction with p-nitrophenylhydrazine under solvent-free or acidic conditions yields the corresponding p-nitrophenylhydrazone. discoveryjournals.orgresearchgate.net These hydrazones are stable, crystalline solids and are useful intermediates in their own right.

| Starting Material | Reagents | Product |

| 3-Methoxy-4-nitroaniline | 1. NaNO₂/HCl, 0-5 °C; 2. SnCl₂/HCl | (3-Methoxy-4-nitrophenyl)hydrazine |

| This compound | p-Nitrophenylhydrazine | 1-((3-methoxy-4-nitrophenyl)methylene)-2-(4-nitrophenyl)hydrazine |

Exploration of Other Aromatic and Heteroaromatic Derivatives

The reactivity of the aldehyde group in this compound makes it a valuable starting point for the synthesis of a wide variety of other aromatic and heteroaromatic derivatives. One of the most common transformations is the formation of Schiff bases (or imines) through condensation with primary amines. researchgate.netijtsrd.comjocpr.com

The reaction is typically carried out by refluxing equimolar amounts of this compound and a primary amine in a solvent like ethanol, often with a catalytic amount of acid. mediresonline.orgijmcmed.org The resulting Schiff bases are versatile ligands in coordination chemistry and can serve as precursors for the synthesis of other compounds, such as β-lactams.

Furthermore, this compound can participate in various olefination reactions, such as the Wittig reaction, to form substituted styrenes. The aldehyde can also be used in multicomponent reactions to build complex heterocyclic scaffolds. For instance, it can be a component in the Hantzsch pyridine synthesis. researchgate.net

Examples of other derivatives synthesized from this compound are listed below:

| Reaction Type | Reagents | Product Class |

| Schiff Base Formation | Primary Amines (e.g., haloanilines) | Imines |

| Wittig Reaction | Phosphonium Ylides | Stilbenes |

| Hantzsch Pyridine Synthesis | Ethyl acetoacetate, Ammonia | Dihydropyridines |

Crystal Engineering and Polymorphism Studies of Derivatives

The derivatives of this compound, particularly Schiff bases and chalcones, have been the subject of studies in crystal engineering and polymorphism. researchgate.net The presence of multiple functional groups capable of acting as hydrogen bond donors and acceptors allows for the formation of well-defined supramolecular architectures in the solid state.

Crystal structure analyses of these derivatives often reveal intricate networks of intermolecular interactions, such as classical O-H···O and N-H···O hydrogen bonds, as well as weaker C-H···O interactions. researchgate.netnih.gov These interactions play a crucial role in dictating the packing of molecules in the crystal lattice. The interplay of these non-covalent forces can lead to the formation of different crystalline forms, or polymorphs, which may exhibit distinct physical properties.

For example, studies on Schiff bases derived from substituted benzaldehydes have shown how systematic changes in the substitution pattern can influence the resulting crystal packing. The nitro and methoxy groups on the this compound moiety, in concert with substituents on the other aromatic ring, guide the self-assembly of the molecules into chains, layers, or more complex three-dimensional structures. researchgate.net The study of these structures is important for understanding structure-property relationships and for the rational design of new materials with desired solid-state properties.

| Derivative Class | Key Structural Features | Supramolecular Motifs |

| Schiff Bases | Imine linkage, Nitro group, Methoxy group | Hydrogen-bonded chains and layers, π-π stacking |

| Chalcones | Enone bridge, Aromatic rings | Dimers, Herringbone packing, C-H···O interactions |

| Benzyl Alcohols | Hydroxyl group, Nitro group | Hydrogen-bonded networks |

Spectroscopic and Analytical Insights into this compound

An in-depth analysis of the structural and electronic characteristics of this compound is made possible through advanced spectroscopic techniques. This article explores the detailed findings from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, providing a comprehensive understanding of the molecule's properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methoxy-4-nitrobenzaldehyde, and how can purity be verified?

- Synthesis : A common approach involves nitration of 3-methoxybenzaldehyde. The nitration must be carefully controlled (e.g., using HNO₃/H₂SO₄) to ensure regioselectivity at the para position relative to the methoxy group . Alternative methods include oxidation of 3-methoxy-4-nitrobenzyl alcohol.

- Purity Verification : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and melting point analysis (compare with literature values, e.g., 191–194°C for analogous nitrobenzoic acids) are standard .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C-NMR : Confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons near 8–10 ppm for nitro groups) .

- FTIR : Key peaks include C=O stretch (~1680 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1340 cm⁻¹), and OCH₃ vibrations (~2850 cm⁻¹) .

- HRMS : Validate molecular ion [M+H]⁺ (e.g., calculated m/z 197.14 for C₈H₇NO₅) .

Q. How should researchers assess the stability of this compound under storage conditions?

- Storage : Store in amber vials at –20°C to prevent photodegradation. Monitor decomposition via TLC (silica gel, CH₂Cl₂ mobile phase) and periodic NMR analysis .

- Stability Indicators : Discoloration (yellow → brown) or new TLC spots suggest nitro group reduction or aldehyde oxidation .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Case Study : Discrepancies in NO₂ stretching frequencies (FTIR) may arise from solvent polarity or crystal packing. Compare data in DMSO-d₆ vs. CDCl₃ and reference computational predictions (e.g., DFT for vibrational modes) .

- X-ray Crystallography : Resolve ambiguity in regiochemistry for nitro-substituted analogs .

Q. What mechanistic insights explain low yields in condensation reactions involving this compound?

- Electron-Withdrawing Effects : The nitro group deactivates the aromatic ring, slowing nucleophilic attacks (e.g., in Schiff base formation). Optimize with acidic catalysts (e.g., acetic acid) or microwave-assisted synthesis to enhance reactivity .

- Side Reactions : Competing aldol condensation can occur; suppress via controlled stoichiometry (1:1 aldehyde:amine) and inert atmospheres .

Q. How do computational models predict the reactivity of this compound in electrophilic substitution?

- DFT Calculations : Use software (e.g., Gaussian) to map electrostatic potential surfaces, identifying electron-deficient sites (C-5 position) for further functionalization .

- Thermodynamic Data : Reference NIST thermochemical databases for ΔHf and activation energies in nitration/oxidation pathways .

Q. What strategies address solubility challenges in catalytic applications of this compound?

- Co-Solvent Systems : Use DMSO/water mixtures or ionic liquids to improve solubility without destabilizing the nitro group .

- Derivatization : Convert the aldehyde to a hydrazone or oxime for enhanced solubility in polar aprotic solvents .

Methodological Guidance

Designing a kinetic study for nitro group reduction in this compound:

- Conditions : Use H₂/Pd-C in ethanol at 25–50°C. Monitor via UV-Vis (λmax ~270 nm for nitro → ~230 nm for amine) .

- Data Analysis : Apply pseudo-first-order kinetics; report rate constants (k) and activation energy (Arrhenius plot) .

Validating synthetic intermediates in multi-step pathways:

- In-Situ Monitoring : Use ReactIR to track aldehyde conversion to imines or acetals .

- Isolation Protocols : Purify intermediates via flash chromatography (hexane:EtOAc gradient) and confirm with HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。